rac-Nicotine-d3

描述

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Investigations

Deuterium (²H), a stable isotope of hydrogen, is a favored choice for isotopic labeling due to its distinct mass difference from protium (B1232500) (¹H). This mass disparity gives rise to the kinetic isotope effect (KIE), where the breaking of a carbon-deuterium (C-D) bond typically requires more energy and thus occurs at a slower rate than the cleavage of a carbon-hydrogen (C-H) bond. wikipedia.orglibretexts.org This phenomenon is a powerful tool for elucidating reaction mechanisms, as it can help identify the rate-determining steps in a chemical or enzymatic process. wikipedia.org

The applications of deuterium labeling are extensive and include:

Metabolic Studies: Deuterated compounds are invaluable for tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. nih.gov By using techniques like mass spectrometry, researchers can differentiate between the administered labeled compound and its unlabeled counterparts or metabolites.

Pharmacokinetic Analysis: The use of deuterated analogs as internal standards in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), significantly enhances the accuracy and precision of measuring drug concentrations in biological matrices. caymanchem.comresearchgate.net

Mechanistic Elucidation: The KIE allows scientists to probe the transition states of chemical reactions, providing detailed insights into how molecules interact and transform. wikipedia.orgbaranlab.org

Overview of rac-Nicotine-d3 as a Pivotal Research Tool

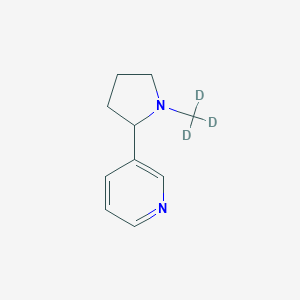

This compound is a synthetic form of nicotine (B1678760) where the three hydrogen atoms of the N-methyl group are replaced with deuterium atoms. caymanchem.comlgcstandards.com This specific labeling makes it an ideal internal standard for the quantification of nicotine in various biological samples, including plasma and urine, using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.gov Its chemical properties are nearly identical to unlabeled nicotine, but its increased mass allows it to be distinguished by mass spectrometry.

The primary application of this compound is to ensure the accuracy of analytical measurements. When added to a biological sample at a known concentration, it experiences similar extraction, derivatization, and ionization efficiencies as the endogenous or administered unlabeled nicotine. By comparing the signal of the labeled standard to the unlabeled analyte, researchers can correct for any sample loss during preparation and analysis, leading to highly reliable quantitative data. researchgate.netcriver.com

| Property | Value |

|---|---|

| CAS Number | 69980-24-1 |

| Molecular Formula | C₁₀H₁₁D₃N₂ |

| Molecular Weight | 165.3 g/mol |

| Formal Name | 3-[1-(methyl-d₃)-2-pyrrolidinyl]-pyridine |

| Synonyms | DL-Nicotine-d₃, (±)-Nicotine-methyl-d₃ |

Historical Context of Deuterated Nicotine in Mechanistic Studies

The use of deuterium-labeled nicotine analogs in research is not a recent development. Studies dating back several decades have employed these compounds to unravel the complexities of nicotine metabolism. For instance, a 1991 study utilized (S)-nicotine-3',3'-d2 to compare its elimination kinetics with that of natural nicotine in human subjects. nih.gov This research was crucial in validating the use of deuterium-labeled analogs in quantitative studies of nicotine's metabolic disposition, as it demonstrated that the total clearance of the labeled and unlabeled compounds was virtually identical. nih.gov

Further research in 1994 employed a dual stable isotope method, using both deuterium-labeled nicotine (d2) and cotinine (B1669453) (d4), to determine the disposition kinetics of both compounds and the fractional conversion of nicotine to its major metabolite, cotinine. nih.gov These foundational studies, which relied on the unique properties of deuterated nicotine, have provided a quantitative understanding of individual variability in nicotine metabolism and have been instrumental in establishing the use of plasma cotinine as a reliable biomarker for nicotine intake. nih.govnih.gov

| Year of Study | Deuterated Compound Used | Key Finding | Reference |

|---|---|---|---|

| 1991 | (S)-nicotine-3',3'-d2 | Demonstrated that the total clearance of deuterated nicotine was nearly identical to natural nicotine, validating its use in pharmacokinetic studies. | nih.gov |

| 1994 | Deuterium-labeled nicotine (d2) and cotinine (d4) | Determined that, on average, 72% of nicotine is converted to cotinine in smokers. | nih.gov |

| 2022 | Deuterated internal standards (myosmine-d₄, cotinine-d₄, nornicotine-d₄, and anabasine-d₄) | Utilized in an LC-MS/MS method to differentiate between tobacco-derived and synthetic nicotine products by analyzing nicotine degradants. | nih.govplos.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442666 | |

| Record name | DL-Nicotine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69980-24-1 | |

| Record name | DL-Nicotine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[1-(Methyl-d3)-2-pyrrolidinyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Stereochemical Considerations of Rac Nicotine D3

Elucidation of Synthetic Pathways for Racemic Nicotine (B1678760) Intermediates

The synthesis of racemic nicotine, and by extension rac-Nicotine-d3, typically proceeds through the formation of key intermediates such as myosmine (B191914) and nornicotine (B190312). A common and established route involves the condensation of a nicotinate (B505614) ester, for example, ethyl nicotinate, with N-methyl-2-pyrrolidone or N-vinyl pyrrolidinone in the presence of a strong base. patsnap.comstackexchange.comjustia.com This Claisen-type condensation reaction yields a β-keto lactam intermediate. Subsequent acid-catalyzed hydrolysis and decarboxylation, followed by cyclization under basic conditions, leads to the formation of myosmine. stackexchange.com

Myosmine serves as a crucial precursor to nornicotine. The reduction of myosmine to racemic nornicotine can be achieved through various methods, including catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst or by using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com The final step in the synthesis of racemic nicotine from nornicotine is N-methylation. This can be accomplished through reductive alkylation using formaldehyde (B43269) and a reducing agent. scispace.com The synthesis of synthetic nicotine often results in a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. nih.gov

Another synthetic approach to racemic nicotine involves the reduction of 1-methyl-3-nicotinoyl-2-pyrrolidone with sodium dithionite (B78146) (Na₂S₂O₄). patsnap.comjustia.com This method also yields the racemic form of nicotine, which then requires resolution to separate the enantiomers. The choice of synthetic route can be influenced by factors such as the availability of starting materials, desired yield, and scalability of the process.

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Nicotine Derivatives

The introduction of deuterium atoms at specific positions within the nicotine molecule is a key step in the synthesis of this compound. The "-d3" designation typically refers to the three deuterium atoms on the N-methyl group of the pyrrolidine (B122466) ring. This specific labeling is often achieved during the N-methylation of nornicotine. By using a deuterated methylating agent, such as deuterated formaldehyde (CD₂O) or iodomethane-d3 (B117434) (CD₃I), in the final step of the synthesis, the trideuteromethyl group is introduced onto the nitrogen of the pyrrolidine ring.

For labeling at other positions, different strategies are required. For instance, the synthesis of (S)-nicotine-3′,3′-d2 has been described, where the deuterium atoms are incorporated into the pyrrolidine ring. scispace.com This was achieved through a base-catalyzed exchange reaction of 5-bromomyosmine with deuterium oxide (D₂O), leading to the formation of 5-bromomyosmine-3′,3′-d2 with high isotopic enrichment. scispace.com This deuterated intermediate was then carried through the synthetic sequence to yield the desired deuterated nicotine analog. scispace.com While this specific example is for an enantiomerically pure compound, the principle can be applied to the synthesis of the racemic mixture.

The use of deuterated internal standards is common in analytical chemistry for the quantification of nicotine and its metabolites by mass spectrometry. plos.orgnih.govnih.gov These standards, which include various deuterated forms of nicotine, cotinine (B1669453), and nornicotine, underscore the established methodologies for site-specific deuterium incorporation.

Methodologies for Enantiomeric Resolution of this compound

The separation of the (R)- and (S)-enantiomers from the racemic mixture of Nicotine-d3 is a critical process, as the pharmacological activity of nicotine is highly stereospecific. caymanchem.com The methodologies for enantiomeric resolution are generally applicable to both deuterated and non-deuterated nicotine.

A classical and widely used method for the resolution of racemic amines like nicotine is through the formation of diastereomeric salts with a chiral resolving agent. This technique relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.

Commonly used chiral resolving agents for nicotine include enantiomerically pure tartaric acid derivatives. google.comgoogle.comquickcompany.in For example, dibenzoyl-d-tartaric acid can be used to selectively precipitate the (S)-nicotine diastereomeric salt, while dibenzoyl-l-tartaric acid can be used for the (R)-enantiomer. google.comquickcompany.in Similarly, O,O'-di-p-toluoyl-L-tartaric acid (L-PTTA) has been effectively employed to resolve racemic nicotine. patsnap.comjustia.com

The choice of solvent system is crucial for successful resolution and can significantly impact the yield and chiral purity of the separated enantiomers. quickcompany.ingoogleapis.com For instance, mixtures of isopropanol (B130326) and methanol (B129727) have been found to be effective for the resolution of nicotine using dibenzoyl-d-tartaric acid. googleapis.com After separation of the desired diastereomeric salt by filtration, the enantiomerically pure nicotine can be recovered by treatment with a base to hydrolyze the salt. google.com

| Chiral Resolving Agent | Target Enantiomer | Solvent(s) | Reference |

|---|---|---|---|

| Dibenzoyl-d-tartaric acid | (S)-Nicotine | Ethanol (B145695), Isopropanol/Methanol | google.comgoogleapis.com |

| Dibenzoyl-l-tartaric acid | (R)-Nicotine | Not specified | google.comquickcompany.in |

| (-)-O,O′-di-p-toluoyl-L-tartaric acid (L-PTTA) | (S)-Nicotine | Not specified | patsnap.comjustia.com |

| Di-p-toluoyl-d-tartaric acid | (S)-Nicotine | Ethanol | google.com |

| Di-p-toluoyl-l-tartaric acid | (R)-Nicotine | Acetone, Ethanol | google.com |

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.

A variety of CSPs have been successfully used for the enantioseparation of nicotine. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OJ), are frequently employed. nih.govscirp.orgcoresta.org Macrocyclic glycopeptide stationary phases have also demonstrated effective and rapid separation of nicotine enantiomers. nih.gov The mobile phase composition, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as ethanol or isopropanol, is optimized to achieve the best resolution. coresta.org Chiral HPLC methods are valued for their high efficiency and reproducibility, making them suitable for both quantitative analysis of enantiomeric purity and for preparative scale separations. reynoldsscience.comkoreascience.kr

| Chiral Stationary Phase | Mobile Phase Example | Detection | Reference |

|---|---|---|---|

| Polysaccharide-based (e.g., Lux AMP) | Not specified | UV | phenomenex.com |

| Chiralcel OJ | Hexane/Ethanol/Trifluoroacetic acid | UV | nih.gov |

| Macrocyclic glycopeptide | Methanol/Ammonium (B1175870) trifluoroacetate | MS | nih.gov |

| Chiral α1-acid glycoprotein | Dipotassium phosphate/Decanoic acid and Methanol | Diode array | nih.gov |

Chiral Gas Chromatography (GC) is another important technique for determining the enantiomeric composition of nicotine. Similar to chiral HPLC, this method employs a chiral stationary phase within the GC column to differentiate between the enantiomers.

Cyclodextrin-based chiral columns, such as those with β-cyclodextrin derivatives (e.g., Rt-BDEX, Beta DEX 120), are commonly used for the separation of nicotine enantiomers. nih.govacs.org The choice of the specific cyclodextrin (B1172386) derivative and the temperature program of the GC oven are critical parameters for achieving baseline resolution. nih.gov Chiral GC methods can be highly sensitive, especially when coupled with a mass spectrometer (GC-MS), allowing for the detection of trace amounts of one enantiomer in the presence of a large excess of the other. reynoldsscience.com For instance, detection limits for the (R)-enantiomer in a mixture have been reported to be as low as 0.5%. nih.govacs.org

An alternative approach in chiral GC involves the derivatization of nicotine with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. For example, nicotine can be demethylated to nornicotine, which is then reacted with (-)-camphanic acid to form diastereomeric amides that are separable by capillary GC. acs.org

| Chiral GC Column | Reference |

|---|---|

| CyclodexB | nih.govacs.org |

| Rt-BDEX | nih.govacs.org |

| Beta DEX 120 | acs.org |

| CHIRALDEX G-TA | acs.org |

Chiral recognition through host-guest complexation offers a more advanced approach to enantiomeric separation. This method relies on the formation of inclusion complexes between a chiral host molecule and the enantiomers of the guest molecule (in this case, nicotine). The stability of the diastereomeric complexes formed between the host and each enantiomer is different, which can be exploited for separation.

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known host molecules that can form inclusion complexes with a variety of guest molecules, including nicotine. The chiral environment of the cyclodextrin cavity can lead to differential binding affinities for the (R)- and (S)-enantiomers of nicotine. nih.gov β-cyclodextrin, in particular, has been studied for its ability to recognize and resolve racemic nicotine. nih.gov This principle of chiral recognition is the basis for the use of cyclodextrin-based stationary phases in both HPLC and GC. More advanced and specifically designed host molecules are an active area of research for developing highly selective methods for chiral separation. scispace.comrsc.org

Advanced Analytical Methodologies Employing Rac Nicotine D3

Mass Spectrometry-Based Quantification of Nicotine (B1678760) and Its Metabolites

Mass spectrometry, coupled with chromatographic separation techniques, offers unparalleled capabilities for identifying and quantifying analytes in complex biological samples. Both LC-MS/MS and GC-MS are widely utilized for nicotine and metabolite analysis, with deuterated standards playing a vital role in method validation and routine analysis.

LC-MS/MS is a highly sensitive and selective technique widely adopted for the quantification of small molecules like nicotine and its metabolites in biological fluids such as serum, plasma, urine, and oral fluid researchgate.netresearchgate.netresearchgate.net. The use of deuterated internal standards, including rac-Nicotine-d3, is standard practice to compensate for matrix effects and variations in ionization efficiency.

The development of an LC-MS/MS method for nicotine and its metabolites involves meticulous optimization of chromatographic separation to achieve efficient resolution, reduce run times, and minimize co-elution with interfering matrix components.

Stationary Phases: Various stationary phases have been evaluated and employed. Reversed-phase C18 and phenyl-hexyl columns are commonly used, offering good separation for nicotine and its polar metabolites researchgate.net. Hydrophilic Interaction Liquid Chromatography (HILIC) columns have also been successfully applied, particularly when dealing with highly polar analytes or specific separation challenges google.com.

Mobile Phases: Mobile phase composition is critical for achieving optimal retention and peak shape. Typical mobile phases consist of a mixture of organic solvents (e.g., acetonitrile) and aqueous buffers, often containing modifiers such as formic acid, ammonium (B1175870) formate, or trifluoroacetic acid (TFA) to control pH and improve ionization efficiency researchgate.netresearchgate.netgoogle.comscience.gov. Gradient elution is frequently employed to elute a range of analytes with varying polarities within a single run.

Flow Rate and Temperature: Optimized flow rates (e.g., 0.2-0.4 mL/min) and column temperatures (e.g., 40°C) are essential for reproducible chromatographic performance and efficient mass transfer to the detector researchgate.netresearchgate.netgoogle.com.

Table 1: Representative LC-MS/MS Chromatographic Conditions for Nicotine Analysis

| Parameter | Example 1 (C18 Column) researchgate.net | Example 2 (HILIC Column) google.com | Example 3 (C18 Column) researchgate.net |

| Column | Phenyl-hexyl or C18 | Waters HILIC (150 mm x 2.1 mm, 2.5 μm) | Agilent Poroshell 120 EC C18 (2.7 µm x 2.1 x 75mm) |

| Mobile Phase A | Acetonitrile (0.1% formic acid) | Acetonitrile | Acetonitrile |

| Mobile Phase B | 10 mM Ammonium formate | 10mM Ammonium formate/water solution, pH 4.0 | 0.1% Formic acid in water |

| Elution Mode | Gradient | Isocratic (95% A: 5% B) | Gradient |

| Flow Rate | 0.4 mL/min | 0.25 mL/min | 0.4 mL/min |

| Column Temperature | Not specified | 25 °C | 40°C |

| Run Time | 3.6 min | 20 min | Not specified |

Deuterated internal standards like this compound are crucial for enhancing ionization efficiency and mitigating matrix effects in LC-MS/MS. During electrospray ionization (ESI), components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Deuterated analogs, due to their similar chemical properties and ionization behavior to the native analyte, undergo similar ionization processes and are affected by matrix components to a comparable extent researchgate.netdiva-portal.org. By using the ratio of the analyte's signal to the deuterated internal standard's signal, variations in ionization efficiency caused by the sample matrix are effectively normalized. This strategy ensures that the measured ratio remains constant, regardless of fluctuations in ionization efficiency, thereby improving the accuracy and reliability of the quantification researchgate.netinnovareacademics.in. The selection of appropriate stable isotope-labeled internal standards is therefore a key step in method development to overcome these challenges science.gov.

GC-MS is another powerful technique for the analysis of nicotine and its metabolites, often employed for its robustness and suitability for volatile or semi-volatile compounds. It is particularly useful in forensic toxicology and for analyzing samples where derivatization is feasible or beneficial.

Optimizing GC-MS methods involves careful consideration of sample preparation, injection techniques, and chromatographic separation to achieve selective and sensitive detection.

Sample Preparation: Prior to GC-MS analysis, samples often undergo extraction and clean-up steps, such as Solid-Phase Extraction (SPE), to remove interfering substances from the biological matrix researchgate.netgoogle.comsoft-tox.org.

Ionization and Detection Modes: GC-MS typically utilizes Electron Ionization (EI) or Chemical Ionization (CI). For enhanced selectivity and sensitivity, Selected Ion Monitoring (SIM) is frequently employed, where the mass spectrometer focuses on specific characteristic ions of the analyte and internal standard researchgate.netscience.govsoft-tox.orgoup.comsoft-tox.org. This targeted detection significantly reduces background noise and improves the signal-to-noise ratio.

Chromatographic Separation: GC separation is achieved using capillary columns, with stationary phases chosen based on the polarity of the analytes. For polar compounds like nicotine, the use of ion-pairing reagents, such as heptafluorobutyric acid (HFBA), in the GC mobile phase can improve chromatographic performance and mass spectrometric detection sensitivity science.gov. Temperature programming of the GC oven is essential for optimal separation of compounds with different volatilities.

Table 2: Representative GC-MS Parameters for Nicotine Analysis

| Parameter | Example 1 researchgate.netsoft-tox.org | Example 2 science.gov | Example 3 soft-tox.org |

| Ionization Mode | Not specified (implied EI or CI) | Chemical Ionization (CI) | Not specified (implied EI) |

| Detection Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |

| GC Column | Not specified | Not specified (mention of perfluorinated acids for improvement) | Not specified |

| Carrier Gas | Not specified | Not specified | Not specified |

| Temperature Program | Not specified | Not specified | Not specified |

| Internal Standard | Deuterated nicotine | Stable isotope labeled drugs | Deuterated internal standards |

| MS Instrument | HP5973 (Agilent) or Varian Inc. Saturn for GC-MS-MS | Not specified | HP5973 (Agilent) or Varian Inc. Saturn for GC-MS/MS |

| Target Ions | Not specified | Three ions for drugs, two ions for internal standards | Three ions for drugs, two ions for internal standards |

The combination of GC-MS with SIM mode and the use of deuterated internal standards, such as this compound, is highly effective for selective detection in complex biological matrices. SIM allows the instrument to monitor only specific ions characteristic of nicotine and its deuterated analog, effectively filtering out background noise and interfering compounds present in the sample matrix researchgate.netscience.gov. The deuterated standard, co-eluting with the analyte and undergoing similar ionization and fragmentation, provides a reliable reference signal. This approach significantly enhances selectivity and sensitivity, enabling the accurate quantification of nicotine even at low concentrations in challenging matrices like blood, urine, or oral fluid, where matrix effects can be substantial researchgate.netdiva-portal.org.

Ambient Desorption/Ionization Mass Spectrometry (ADI-MS) Integration

Ambient Desorption/Ionization Mass Spectrometry (ADI-MS) encompasses a suite of soft ionization techniques that allow for the direct analysis of samples with minimal or no prior sample preparation. These methods are characterized by their speed and ability to analyze analytes directly from surfaces, liquids, or even in air. While specific applications of this compound using ADI-MS techniques were not directly identified in the reviewed literature, the principles of ADI-MS are highly amenable to the analysis of small molecules like nicotine, where the use of an internal standard is paramount for accurate quantification. Deuterated internal standards like this compound are invaluable in ADI-MS for correcting variations in desorption efficiency and ionization, thereby improving quantitative accuracy.

Surface-Assisted Flowing Atmospheric-Pressure Afterglow Mass Spectrometry (SA-FAPA-MS)

Surface-Assisted Flowing Atmospheric-Pressure Afterglow Mass Spectrometry (SA-FAPA-MS) is a specific type of ambient ionization MS that utilizes a flowing atmospheric-pressure afterglow plasma to ionize analytes desorbed from a surface. This technique offers high sensitivity and rapid analysis, making it suitable for various applications, including the detection of pharmaceuticals and biological compounds. Although direct studies detailing the use of this compound with SA-FAPA-MS were not found in the examined literature, the inherent advantages of SA-FAPA-MS for sensitive detection of small molecules suggest its potential applicability to nicotine analysis. In such a context, this compound would serve as an ideal internal standard to compensate for matrix effects and variations in ionization efficiency, ensuring robust and reliable quantification of nicotine in complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Nicotine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful spectroscopic technique used to determine the structure of molecules by probing the magnetic properties of atomic nuclei. For isotopically labeled compounds like this compound, NMR plays a crucial role in confirming the precise location of the deuterium (B1214612) atoms and in characterizing the structure of nicotine metabolites.

Elucidation of Deuterium Labeling Positions

The synthesis of this compound typically involves the selective incorporation of deuterium atoms, most commonly on the N-methyl group, resulting in a molecule with the formula C₁₀H₁₁D₃N₂ cymitquimica.comcaymanchem.comlgcstandards.com. NMR spectroscopy, particularly ¹H NMR, is the definitive method for confirming these labeling positions. In a ¹H NMR spectrum, the characteristic signal corresponding to the N-methyl protons of unlabeled nicotine would be significantly reduced or absent in this compound, indicating the substitution of hydrogen with deuterium at this position hmdb.caresearchgate.net. Further confirmation can be achieved through ¹³C NMR or ²H NMR spectroscopy, which can directly detect the presence and environment of the deuterium atoms. This precise characterization of the labeling pattern is essential for ensuring the integrity and quality of the synthesized standard.

Application in Structural Characterization of Metabolites

Deuterium-labeled compounds are indispensable tools for identifying and characterizing metabolites. Nicotine undergoes extensive metabolism in the body, producing various compounds such as cotinine (B1669453) and glucuronides. For instance, this compound N-β-D-Glucuronide has been identified as a nicotine metabolite scbt.com. When analyzing these metabolites, employing a deuterated standard (e.g., this compound or a deuterated metabolite standard) in conjunction with mass spectrometry and NMR allows for unambiguous structural confirmation and accurate quantification. NMR can provide detailed structural insights into the metabolite, confirming the presence of the nicotine scaffold and any metabolic modifications. The mass shift introduced by the deuterium label in this compound aids significantly in distinguishing the endogenous metabolite from the labeled standard during mass spectrometric analysis, thereby enhancing confidence in structural assignments.

Rigorous Validation of Analytical Methods Utilizing this compound as an Internal Standard

The accurate quantification of nicotine and its metabolites in biological matrices is often achieved using chromatographic techniques coupled with mass spectrometry (LC-MS/MS or GC-MS). In these quantitative assays, this compound serves as a critical internal standard (IS). The use of an IS is fundamental for method validation, as it helps to correct for variations that may occur during sample preparation, extraction, matrix effects, and instrument performance fluctuations.

Adherence to International Council for Harmonisation (ICH) Guidelines

The validation of analytical methods for quantifying drugs and their metabolites in biological samples is guided by stringent regulatory requirements, notably the guidelines set forth by the International Council for Harmonisation (ICH). Specifically, ICH Q2(R1) provides comprehensive recommendations for the validation of analytical procedures, while ICH M10 (Bioanalytical Method Validation) offers detailed guidance for bioanalytical studies. When this compound is employed as an internal standard, method validation encompasses several key parameters:

Selectivity: Ensuring the method can accurately measure the analyte in the presence of other components, including endogenous substances and potential impurities.

Linearity: Establishing a proportional relationship between the instrument response and the analyte concentration over a defined range. Studies using deuterated nicotine standards have demonstrated excellent linearity, with correlation coefficients typically exceeding 0.996 mdpi.comresearchgate.netnih.gov.

Accuracy: The closeness of agreement between the measured value and the true value. Accuracy is often assessed through recovery studies and by analyzing spiked samples, with values generally falling within acceptable ranges (e.g., 87.7% to 109.9%) nih.gov.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Intra- and inter-day precision values are typically reported as relative standard deviations (RSDs), which are expected to be below 15% nih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The use of this compound as an IS helps achieve low LOD and LOQ values, crucial for trace-level analysis mdpi.comnih.gov.

Matrix Effects: Assessing the influence of the sample matrix on the ionization efficiency of the analyte and IS. Deuterated IS are particularly effective at mitigating matrix effects researchgate.net.

Stability: Evaluating the analyte's stability under various storage and processing conditions.

By adhering to these ICH guidelines and utilizing this compound as an internal standard, analytical methods achieve the necessary rigor for reliable quantitative analysis in research and regulatory settings.

Data Tables

Table 1: Representative Validation Parameters for LC-MS/MS Methods Utilizing Deuterated Nicotine Standards

| Parameter | Range/Value | Reference |

| Linearity | Correlation coefficients (r) > 0.995 or 0.996 | mdpi.comresearchgate.netnih.gov |

| Extraction Yield | 53% - 124.5% or 78% - 110% | mdpi.comresearchgate.net |

| Limit of Detection (LOD) | 0.08 - 0.56 µg/g or 0.15 ng/mL (nicotine) | mdpi.comnih.gov |

| Limit of Quantification (LOQ) | 0.27 - 2.04 µg/g or 0.15-0.40 ng/mL (analytes) | mdpi.comnih.gov |

| Accuracy | 87.7% - 109.9% | nih.gov |

| Precision (RSD %) | < 15% or < 20% (LLOQ) | nih.gov |

| Matrix Effect | 75.96% - 126.8% | researchgate.net |

Mechanistic Research Applications of Rac Nicotine D3 in Biological Systems

Investigation of Nicotine (B1678760) Metabolism and Biotransformation Pathways

The biotransformation of nicotine is a complex process involving multiple enzymatic pathways that lead to the formation of a wide array of metabolites. The use of rac-Nicotine-d3 has been instrumental in dissecting these intricate pathways, offering clarity on the enzymes involved and the resultant metabolic products.

Elucidation of Enzyme-Specific Metabolic Routes (e.g., Cytochrome P450, UGT)

The primary routes of nicotine metabolism are mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Research utilizing deuterated nicotine analogs has helped to delineate the specific roles of these enzyme families.

The Cytochrome P450 superfamily, particularly the CYP2A6 isoform in humans and its orthologs in preclinical models (e.g., CYP2B1 in rats), is responsible for the majority of oxidative metabolism of nicotine. frontiersin.orgmdpi.com The primary and most well-known metabolic step is the C-oxidation of nicotine to form cotinine (B1669453). nih.gov Studies have shown that inhibition of CYP2B1 activity in rats leads to a significant increase in brain nicotine concentrations and a corresponding decrease in the formation of metabolites like nornicotine (B190312) and nicotine-N-oxide, demonstrating the critical role of this enzyme in nicotine clearance from the central nervous system. frontiersin.orgnih.gov While human CYP1A2 is induced by polycyclic aromatic hydrocarbons in tobacco smoke, studies have shown that nicotine itself does not induce this enzyme's activity in humans. nih.gov

UDP-glucuronosyltransferases (UGTs) represent a major Phase II metabolic pathway for nicotine and its metabolites, conjugating them with glucuronic acid to facilitate their excretion. nih.gov In vitro studies with human liver microsomes and recombinant UGT enzymes have identified UGT2B10 as the primary enzyme responsible for the N-glucuronidation of nicotine. helsinki.fifrontiersin.org The clearance of nicotine via UGT2B10-mediated N-glucuronidation has been shown to be significantly higher than that by other UGT isoforms like UGT1A3 and UGT1A4. frontiersin.org Furthermore, genetic polymorphisms in the UGT2B10 gene can lead to significant reductions in the glucuronidation rates of nicotine and its metabolites in smokers. nih.gov

Identification and Characterization of Deuterated Nicotine Metabolites (e.g., Cotinine-d3, Nicotine N-Glucuronide-d3)

The administration of this compound allows for the unambiguous identification of its metabolites using mass spectrometry-based techniques. The mass shift introduced by the deuterium (B1214612) atoms serves as a unique signature to distinguish the metabolites of the administered compound from the endogenous metabolic background.

Key deuterated metabolites that have been identified and characterized in various biological matrices include:

Cotinine-d3: As the primary metabolite of nicotine, the detection and quantification of cotinine-d3 are crucial for assessing the primary metabolic clearance pathway. scholaris.ca

Nicotine N-Glucuronide-d3: This metabolite is a direct product of the UGT-mediated conjugation of nicotine and its identification confirms the role of this Phase II pathway. medchemexpress.com

trans-3'-hydroxycotinine-d3: A major metabolite of cotinine, its presence provides further insight into the downstream metabolic cascade. scholaris.ca

Nicotine-1'-oxide-d3: A minor oxidative metabolite. scholaris.calgcstandards.com

The use of deuterated standards, such as rac-cotinine-d3 (B602449) and trans-3'-hydroxycotinine-d3, is also a cornerstone of quantitative bioanalytical methods, serving as internal standards to ensure accuracy and precision in measuring the concentrations of their non-labeled counterparts in pharmacokinetic and metabolism studies. scholaris.capsu.edu

Assessment of Isotope Effects on Metabolic Reaction Rates

The replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in bond strength between a carbon-hydrogen and a carbon-deuterium bond. In the context of drug metabolism, a significant KIE can result in slower metabolism of the deuterated compound. While the primary application of this compound in many studies is as a tracer, the potential for a KIE is an important consideration in the interpretation of metabolic data. The deuterium kinetic isotopic effect can influence the pharmacokinetic properties of a drug, potentially enhancing its metabolic stability. nih.gov However, for many applications involving deuterated tracers, the effect is often assumed to be minimal or is accounted for in the experimental design.

Disposition Kinetics Studies in Preclinical Models

Preclinical studies in animal models are fundamental to understanding the pharmacokinetic profile of a compound. The use of this compound and other deuterated analogs as tracers in these studies allows for a detailed characterization of the absorption, distribution, and elimination of nicotine.

Determination of Absorption, Distribution, and Elimination Characteristics

Pharmacokinetic studies in rats following administration of nicotine have provided detailed insights into its disposition. Following intravenous administration, nicotine exhibits a rapid distribution phase and a subsequent elimination phase. psu.edu Studies have shown that nicotine is rapidly absorbed and distributed to various tissues, including the brain, after intraperitoneal injection in rats, with peak concentrations observed within 5-15 minutes. frontiersin.org

The elimination of nicotine and its metabolites follows first-order kinetics. nih.gov Nicotine itself has a relatively short half-life, while its primary metabolite, cotinine, has a much longer half-life, making it a reliable biomarker of nicotine exposure. In rats, the half-life of plasma nicotine has been reported to be around 0.9 to 1.1 hours. nih.gov The table below summarizes key pharmacokinetic parameters of nicotine in rats from a study utilizing deuterated internal standards for quantification.

| Parameter | Value | Unit |

| Plasma Half-life (t½) | 0.9 - 1.1 | hours |

| Total Body Clearance | 2.9 - 3.9 | L/hr/kg |

| Apparent Volume of Distribution | 4.7 - 5.7 | L/kg |

| Data from a study in rats following intra-arterial administration of nicotine. nih.gov |

Pharmacokinetic Modeling with Deuterated Tracers

Pharmacokinetic (PK) modeling is a powerful tool used to simulate and predict the concentration-time course of a drug and its metabolites in the body. The use of deuterated tracers like this compound can significantly enhance the development and validation of these models. By simultaneously administering a deuterated and a non-deuterated form of a drug via different routes (e.g., oral and intravenous), researchers can precisely determine absolute bioavailability and other key PK parameters.

Physiologically based pharmacokinetic (PBPK) models for nicotine have been developed to predict its disposition in various species, including rats. scholaris.caoup.com These models incorporate parameters for absorption, distribution, metabolism, and excretion. Data from studies using deuterated nicotine and its metabolites as internal standards are crucial for fitting and validating these models. oup.com For instance, PBPK models for nicotine have implemented CYP2A6 and CYP2B6 enzyme kinetics to accurately describe and predict nicotine and cotinine concentrations in both plasma and brain tissue. researchgate.net The use of deuterated tracers allows for the differentiation between the administered drug and its metabolites, leading to more robust and accurate pharmacokinetic models.

Evaluation of Nicotine Uptake and Exposure Mechanisms

Deuterated analogs of nicotine, such as this compound, serve as powerful tools in elucidating the complex mechanisms of nicotine uptake and exposure in various biological systems. The strategic placement of deuterium atoms provides a stable isotopic label that allows researchers to distinguish the administered compound from endogenous nicotine and to trace its metabolic fate with high precision. This is particularly valuable in studies ranging from cellular-level transport to whole-organism pharmacokinetics.

Applications in in vitro Cell Culture Systems

In vitro cell culture systems offer a controlled environment to investigate the fundamental processes of nicotine transport across cellular membranes. While direct studies citing the use of this compound in cell cultures for uptake mechanism evaluation were not prevalent in the searched literature, the principles of using isotopically labeled compounds are well-established. For instance, such systems would allow researchers to quantify the kinetics of nicotine influx and efflux, identify specific transporters involved, and assess the influence of cellular metabolism on uptake. The use of a deuterated standard like this compound would be critical in mass spectrometry-based analyses to differentiate the experimentally introduced nicotine from any potential background contamination and to precisely quantify its intracellular concentration and the formation of metabolites.

Controlled in vivo Experimental Designs in Animal Models

Animal models are indispensable for understanding the disposition of nicotine within a living organism. Controlled in vivo experiments utilizing this compound enable detailed pharmacokinetic studies. The use of deuterated internal standards is crucial for the precise quantification of nicotine and its metabolites in biological matrices such as blood, plasma, and urine. utoronto.caresearchgate.net For example, studies have used deuterated standards to achieve accurate measurements in investigations of nicotine self-administration and cardiovascular function in rats. uky.edu This approach allows for the determination of key pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion, providing a comprehensive picture of nicotine exposure at the whole-body level. The ability to distinguish the administered deuterated nicotine from its non-labeled counterparts is essential for accurate modeling of its physiological and behavioral effects. researchgate.netnih.gov

Assessment of Constituent Transfer and Bioavailability in Model Systems

The assessment of nicotine transfer and bioavailability is critical for evaluating exposure from various sources, including tobacco products. This compound can be employed as a tracer to determine the efficiency of nicotine delivery and absorption in different model systems. For instance, in studies of thirdhand smoke, which involves the residue of nicotine and other chemicals on surfaces, deuterated standards are used to quantify the levels of nicotine and its primary metabolite, cotinine. utoronto.ca This allows for a better understanding of how these compounds evolve in indoor environments and their potential for human exposure. utoronto.ca The bioavailability of nicotine is significantly influenced by its extensive first-pass metabolism in the liver, with cotinine being a major byproduct. Therefore, using isotopically labeled nicotine is essential for accurately tracking its metabolic fate and determining the fraction that reaches systemic circulation.

Photodegradation Studies of Nicotine Using Deuterated Analogs

The environmental fate of nicotine is a growing concern due to its widespread presence as a contaminant. researchgate.net Deuterated analogs, including this compound, are instrumental in mechanistic studies of nicotine's photodegradation, helping to identify the reactive sites within the molecule and the resulting transformation products.

Identification of Reactive Sites and Transformation Products

Under simulated solar irradiation, studies have utilized this compound to elucidate the photodegradation pathways of nicotine in wastewater effluent. acs.org By comparing the mass spectra of the transformation products of labeled and unlabeled nicotine, researchers can pinpoint the specific parts of the molecule that undergo chemical changes. acs.org Research has shown that the pyrrolidine (B122466) ring of the nicotine molecule is a primary reactive site during photodegradation. acs.org A significant finding from these studies is the identification of numerous transformation products. For example, one study successfully identified 30 transformation products, including isomeric photoproducts. acs.org

Table 1: Key Transformation Products of Nicotine Photodegradation

| Transformation Product | Role in Degradation Pathway |

| Pseudooxynicotine | Main primary transformation product. acs.org |

| Cotinine | Final stable transformation product. acs.org |

| 3'-Hydroxycotinine | Final stable transformation product. acs.org |

| Myosmine (B191914) | Final stable transformation product. acs.org |

| Nicotinic acid | Final stable transformation product. acs.org |

This table is based on data from a study on the photochemical transformation of nicotine in wastewater effluent. acs.org

Mechanistic Pathways of Environmental Degradation

The use of deuterated analogs like this compound has been crucial in confirming the mechanistic pathways of nicotine's environmental degradation. acs.org It has been demonstrated that the photodegradation of nicotine in wastewater is largely driven by reactions with triplet-state organic matter, suggesting that electron transfer is a key mechanism. acs.org The initial transformation often involves the formation of pseudooxynicotine, which can then undergo further degradation to more stable products such as cotinine, 3'-hydroxycotinine, myosmine, and nicotinic acid. acs.org Understanding these pathways is essential for predicting the environmental persistence of nicotine and its degradation products and for developing effective remediation strategies. nih.govnih.gov The formation of various transformation products highlights the complexity of nicotine's environmental chemistry. acs.orgnih.gov

Future Directions and Emerging Research Avenues for Rac Nicotine D3

Integration of rac-Nicotine-d3 in Advanced Multi-Omics Research

The application of this compound is expanding beyond traditional analytical roles into sophisticated multi-omics studies. Current research utilizes isotopically labeled compounds as internal standards in metabolomics to accurately quantify nicotine (B1678760) and its metabolites in biological samples, such as in studies examining red blood cell (RBC) storage quality nih.govupf.edu. Furthermore, multi-omics approaches are being employed to unravel the complex metabolic pathways of nicotine degradation in bacteria nih.goviaea.orgresearchgate.net and to investigate nicotine's impact on cellular signaling and metabolic networks in various biological systems researchgate.net.

Future Directions: The future integration of this compound in advanced multi-omics research promises a more comprehensive view of nicotine's biological footprint. It can be employed as a tracer in systems biology to map metabolic flux, identify novel regulatory networks, and elucidate how nicotine influences gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) simultaneously. This integrated approach will be crucial for understanding nicotine's effects in disease pathogenesis, addiction mechanisms, and environmental impact studies, providing a holistic perspective on its interactions within living systems.

Development of Novel Analytical Platforms for High-Throughput Analysis

The demand for rapid, sensitive, and high-throughput analytical methods for nicotine and its metabolites is continuously growing. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a cornerstone for sensitive quantification nih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.com. Emerging techniques like paper spray tandem mass spectrometry (PS-MS/MS) offer faster analysis with reduced sample preparation nih.gov. Concurrently, significant advancements are being made in chiral separation techniques, including liquid chromatography (LC) and gas chromatography (GC), to resolve nicotine enantiomers nih.govacs.orgoup.comnih.gov.

Future Directions: Future analytical platform development will focus on enhancing speed, sensitivity, and throughput. This includes the optimization of UHPLC methods, the exploration of novel ionization techniques for mass spectrometry, and the integration of microfluidic devices for automated sample preparation and analysis. The development of faster and more efficient chiral separation methods, such as ultrafast LC and supercritical fluid chromatography (SFC), will be critical for high-throughput enantioselective analysis of this compound and its metabolites. These advancements will enable more rapid screening of large sample cohorts and facilitate real-time monitoring of nicotine exposure and metabolism.

Expanding the Scope of Mechanistic Studies in Preclinical Toxicology and Pharmacology

This compound is a key research compound used to elucidate the pharmacological properties and mechanisms of nicotine's action nih.govresearchgate.netnih.gov. Preclinical studies are increasingly investigating nicotine's role in neuroprotection and neurotoxicity, examining its influence on critical signaling pathways such as MAPK, PI3K/Akt, and others involved in cancer progression aacrjournals.orgspandidos-publications.com. Research also explores nicotine's impact on neurovascular health, nicotinic acetylcholine (B1216132) receptor (nAChR) expression, and neurotransmitter release nih.govdiva-portal.orgthieme-connect.comduke.edunih.gov.

Future Directions: The utility of this compound in mechanistic studies is set to expand significantly. It will be instrumental in dissecting the precise molecular mechanisms underlying nicotine's diverse effects, particularly its stereoselective interactions with receptors. Future research can leverage this compound in advanced preclinical models to investigate complex signaling cascades relevant to neurodegenerative diseases, addiction, and cancer. By establishing detailed dose-response relationships and understanding how genetic variations influence nicotine's pharmacodynamics and toxicological outcomes, researchers can gain deeper insights into its therapeutic potential and adverse effects.

Innovations in Deuterium (B1214612) Labeling Technologies and Chiral Synthesis Methodologies

Deuterium labeling is a well-established technique for creating stable isotope-labeled internal standards and tracers, crucial for accurate quantification in analytical studies nih.govupf.edunih.govacs.orgresearchgate.netmdpi.comresearchgate.netlucerna-chem.chbhekisisa.org. Ongoing advancements in deuterium labeling technologies focus on improving isotopic purity, site-specific labeling, and cost-effectiveness of synthesis researchgate.netacs.orgnih.govintl-isotope-soc.org. Simultaneously, research into chiral separation of nicotine enantiomers is a dynamic field nih.govacs.orgoup.comnih.govplos.org.

Future Directions: The future holds significant promise for innovations in both deuterium labeling and chiral synthesis methodologies for nicotine. Advances in labeling technologies will aim for higher isotopic enrichment and more efficient, site-specific deuterium incorporation. A critical area for development is the robust and scalable synthesis of enantiomerically pure (S)-Nicotine-d3 and (R)-Nicotine-d3. The availability of these stereoisomers will unlock crucial stereoselective mechanistic studies, as the two enantiomers can exhibit distinct pharmacological and toxicological profiles. Innovations in chiral synthesis, purification, and analytical separation will be paramount to realizing the full potential of these labeled compounds in research.

Compound List:

this compound

Nicotine

trans-3′-hydroxycotinine

Anabasine

(S)-Nicotine

(R)-Nicotine

Cotinine N-oxide

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing rac-Nicotine-d3 with high isotopic purity, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis of rac-Nicotine-d3 typically involves deuteration at specific positions (e.g., methyl or pyrrolidine groups) using deuterated reagents (e.g., D₂O or LiAlD₄). Isotopic purity (>98%) should be confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with deuterium incorporation quantified through integration of proton vs. deuterium signals in ¹H-NMR spectra. Validation requires cross-referencing with isotopic standards and ensuring reproducibility across independent syntheses .

Q. Which analytical techniques are critical for characterizing rac-Nicotine-d3, and how should data discrepancies be addressed?

- Methodological Answer : Key techniques include:

- Chromatography : HPLC or GC with deuterium-sensitive detectors to separate enantiomers (rac implies racemic mixture).

- Spectroscopy : ²H-NMR and FTIR to confirm deuteration sites.

- Mass Spectrometry : HRMS to distinguish isotopic clusters.

Discrepancies (e.g., unexpected isotopic ratios) should prompt re-analysis using calibrated internal standards and peer validation via inter-laboratory comparisons. Document all parameters (e.g., column type, solvent systems) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design controlled pharmacokinetic studies for rac-Nicotine-d3 to mitigate deuterium isotope effects (DIEs) on metabolic pathways?

- Methodological Answer : DIEs arise due to kinetic isotope effects (KIEs) altering metabolic rates. To minimize confounding:

- Experimental Design : Use a crossover study comparing rac-Nicotine-d3 with non-deuterated nicotine in the same subjects.

- Controls : Include isotopic controls (e.g., partially deuterated analogs) to isolate position-specific effects.

- Analytical Rigor : Employ LC-MS/MS with stable isotope-labeled internal standards for precise quantification of metabolites.

Frameworks like PICO (Population: in vitro/in vivo models; Intervention: deuterated compound; Comparison: non-deuterated analog; Outcome: metabolic rate constants) ensure structured hypothesis testing .

Q. What strategies resolve contradictions in metabolic stability data for rac-Nicotine-d3 across different in vitro models (e.g., hepatocytes vs. microsomes)?

- Methodological Answer : Contradictions may stem from model-specific factors (e.g., enzyme abundance, co-factor availability). To address this:

- Triangulation : Cross-validate findings using complementary models (e.g., recombinant CYP enzymes).

- Data Normalization : Adjust for protein content or activity (e.g., CYP450 activity assays).

- Contextual Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether discrepancies reflect methodological limitations or biologically significant variations .

Q. How should researchers optimize deuterium retention in rac-Nicotine-d3 during long-term stability studies under varying storage conditions?

- Methodological Answer : Deuterium loss (e.g., via exchange with ambient moisture) can be minimized by:

- Storage : Lyophilized samples stored at -80°C under inert gas (argon).

- Monitoring : Periodic analysis via ²H-NMR and accelerated stability testing (e.g., 40°C/75% RH for 6 months).

- Documentation : Adhere to NIH preclinical reporting guidelines, detailing storage protocols and environmental controls to ensure replicability .

Cross-Disciplinary and Theoretical Questions

Q. What computational approaches are recommended to model the stereochemical effects of deuteration in rac-Nicotine-d3 on receptor binding affinities?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can predict changes in binding kinetics (e.g., nicotinic acetylcholine receptors). Key steps:

- Parameterization : Use deuterium-specific force fields to account for mass differences.

- Validation : Compare computational predictions with experimental data (e.g., radioligand binding assays).

Ensure alignment with FAIR data principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .

Q. How can researchers integrate rac-Nicotine-d3 into behavioral studies to dissociate pharmacological effects from isotopic artifacts?

- Methodological Answer : To isolate pharmacological effects:

- Blinded Studies : Administer rac-Nicotine-d3 and non-deuterated nicotine in randomized, blinded cohorts.

- Endpoint Selection : Use objective biomarkers (e.g., plasma cotinine-d3 levels) alongside behavioral assays (e.g., self-administration paradigms).

- Statistical Power : Conduct power analyses a priori to detect clinically relevant effect sizes, accounting for potential isotopic variability .

Data Management and Reproducibility

Q. What standards should govern data sharing for rac-Nicotine-d3 studies to enhance reproducibility in neuropharmacology?

- Methodological Answer : Follow the NIH guidelines for data deposition:

- Metadata : Include synthesis protocols, analytical parameters, and raw spectral data.

- Repositories : Use domain-specific repositories (e.g., ChEMBL for compound data).

- Peer Review : Pre-publication validation via independent synthesis and characterization.

Adherence to these standards addresses common pitfalls in data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。